3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and biological research. The compound consists of a pyrazolo[1,5-a]pyrazine core linked to a piperazine ring, which is further connected to a pyridazine ring substituted with a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors
Formation of Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper.
Introduction of Piperazine Ring: The pyrazolo[1,5-a]pyrazine core is then reacted with piperazine derivatives under nucleophilic substitution conditions.
Coupling with Pyridazine Ring: The final step involves the coupling of the intermediate with a pyridazine derivative, typically using Suzuki or Heck coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents and ring systems attached.
Triazolo[4,3-a]pyrazines: These derivatives have a triazole ring fused to the pyrazine core, offering different chemical and biological properties.
Pyrazolo[1,5-a]pyrazin-4-ones: These compounds have a ketone group on the pyrazine ring, which can influence their reactivity and applications.
Uniqueness
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is unique due to its specific combination of ring systems and substituents, which confer distinct chemical, biological, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-2-18(24-23-16(1)15-3-6-20-7-4-15)25-11-13-26(14-12-25)19-17-5-8-22-27(17)10-9-21-19/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTXZUPFIJEMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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